molecular formula C10H13N5Na2O10P2 B093233 Adenosine 5'-diphosphate disodium salt CAS No. 16178-48-6

Adenosine 5'-diphosphate disodium salt

Cat. No.: B093233
CAS No.: 16178-48-6
M. Wt: 471.17 g/mol
InChI Key: ORKSTPSQHZNDSC-IDIVVRGQSA-L
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Scientific Research Applications

Adenosine 5’-diphosphate disodium salt has numerous scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: Plays a crucial role in studying energy metabolism and nucleic acid synthesis.

    Medicine: Used in platelet activation tests and as a therapeutic agent in certain medical conditions.

    Industry: Employed in the production of nucleotides and other biochemical compounds

Future Directions

Adenosine 5’-diphosphate disodium salt continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . Its role in energy storage and nucleic acid metabolism, as well as its impact on platelet activation, make it a significant area of ongoing research .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-diphosphate disodium salt interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of platelets through its interaction with purinergic receptors P2Y1, P2Y12, and P2X1 . These interactions are essential for cellular communication and signal transduction.

Cellular Effects

Adenosine 5’-diphosphate disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects platelet activation, which is crucial for blood clotting .

Molecular Mechanism

At the molecular level, Adenosine 5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an agonist for purinergic G protein-coupled receptor P2Y12 . It also influences enzyme activity, such as the activation of ATP synthases, which catalyze its conversion into ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine 5’-diphosphate disodium salt can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Adenosine 5’-diphosphate disodium salt can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Adenosine 5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Adenosine 5’-diphosphate disodium salt is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Adenosine 5’-diphosphate disodium salt and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Enzymatic Synthesis:

      Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

      Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

      Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.

      Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

      Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.

      Step 6: Convert the purified adenosine 5’-diphosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

  • Chemical Synthesis:

      Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine 5’-diphosphate and adenosine monophosphate, in the desired solvent system.

      Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

      Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

      Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.

      Step 5: Quench the reaction and isolate the adenosine 5’-diphosphate product using appropriate purification techniques, such as column chromatography or crystallization.

Chemical Reactions Analysis

Adenosine 5’-diphosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form adenosine 5’-triphosphate.

    Reduction: It can be reduced to form adenosine 5’-monophosphate.

    Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Requires nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

Adenosine 5’-diphosphate disodium salt is unique due to its specific role in energy metabolism and platelet activation. Similar compounds include:

    Adenosine 5’-monophosphate disodium salt: Involved in nucleic acid metabolism but has a different role in energy storage.

    Adenosine 5’-triphosphate disodium salt: Directly involved in energy storage and transfer.

    Adenosine 3’,5’-diphosphate disodium salt: Involved in sulfur and lipid metabolism

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Adenosine 5'-diphosphate disodium salt can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": ["Adenosine", "Pyrophosphoric acid", "Sodium hydroxide", "Sodium phosphate"], "Reaction": [ "Step 1: Adenosine is reacted with pyrophosphoric acid to form Adenosine 5'-diphosphate (ADP) and inorganic phosphate (Pi).", "Step 2: The ADP intermediate is then further reacted with sodium hydroxide to form the disodium salt of ADP.", "Step 3: Finally, the disodium salt of ADP is coupled with sodium phosphate to form Adenosine 5'-diphosphate disodium salt." ] }

CAS No.

16178-48-6

Molecular Formula

C10H13N5Na2O10P2

Molecular Weight

471.17 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

ORKSTPSQHZNDSC-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

16178-48-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Adenosine 5'-diphosphate disodium salt (ADP) contribute to the synthesis of novel materials?

A1: ADP can be used as an organic phosphorus source in the synthesis of inorganic materials. For example, researchers have demonstrated its utility in the microwave-assisted hydrothermal synthesis of amorphous calcium phosphate mesoporous microspheres (ACP-MSs) []. In this process, ADP plays a crucial role in the formation of the ACP-MSs, influencing their size and morphology. This highlights the potential of ADP in the green synthesis of biocompatible materials.

Q2: Can this compound be detected in biological samples, and if so, what does its altered function signify?

A2: While the provided research doesn’t focus on detecting ADP in biological samples, one study investigates its role in vasodilation []. The study found that in dogs with congestive heart failure, the vasodilatory response to ADP, an endothelium-dependent vasodilator, was significantly decreased. This suggests that ADP's function in mediating vasodilation might be impaired in the context of heart failure, potentially contributing to the circulatory problems associated with this condition.

Q3: Can this compound be utilized in drug delivery systems, and what advantages does it offer?

A3: Yes, ADP plays a role in synthesizing materials suitable for drug delivery. Research shows that ACP-MSs, synthesized using ADP, are efficient carriers for anticancer drugs like Doxorubicin []. Interestingly, these ACP-MSs exhibit pH-responsive drug release behavior, releasing the drug more readily in the acidic environment often found in tumor tissues. This targeted release mechanism holds promise for improving the efficacy and reducing the side effects of chemotherapy.

A4: Research demonstrates the use of a zinc complex, synthesized with a specific organic ligand, for the selective detection of various nucleotides, including ATP, ADP, GTP, and UTP []. This complex exhibits fluorescence at specific wavelengths when bound to these nucleotides, allowing for their differentiation and quantification. This approach highlights the potential of utilizing metal-organic frameworks in combination with specific recognition elements for developing highly sensitive and selective biosensors.

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